molecular formula C20H18Cl2N4O3S2 B6521234 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 896274-03-6

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6521234
CAS No.: 896274-03-6
M. Wt: 497.4 g/mol
InChI Key: HZCWHZKITVGMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide ( 896274-03-6) is a synthetic organic compound with a molecular formula of C20H18Cl2N4O3S2 and a molecular weight of 497.42 g/mol . This complex molecule features a unique hybrid architecture combining a 1,2,4-triazolo[3,2-b][1,3]thiazole core substituted with a 4-methoxyphenyl group and a methyl moiety, which is further linked via an ethyl chain to a 2,5-dichlorobenzenesulfonamide group . The presence of both a sulfonamide group and a nitrogen-rich triazolothiazole system suggests potential for diverse biological activity and makes this compound a valuable scaffold in medicinal chemistry and drug discovery research. Its structural properties indicate it may be investigated as a key intermediate in the synthesis of more complex molecules or as a candidate for probing biological pathways. Researchers can utilize this compound in high-throughput screening assays, enzyme inhibition studies, or as a building block in the development of novel pharmacologically active agents. The compound is provided with a guaranteed purity of 90% or higher . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S2/c1-12-17(9-10-23-31(27,28)18-11-14(21)5-8-16(18)22)30-20-24-19(25-26(12)20)13-3-6-15(29-2)7-4-13/h3-8,11,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWHZKITVGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity for its targets could be affected by changes in pH or temperature. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets in a way that affects the compound’s action.

Biological Activity

The compound 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is C18H19Cl2N3O5SC_{18}H_{19}Cl_{2}N_{3}O_{5}S with a molecular weight of approximately 460.3 g/mol. The presence of the 1,2,4-triazole and thiazole moieties contributes significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole scaffold. For instance:

  • In vitro studies have shown that derivatives of triazoles exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound was tested against drug-sensitive and drug-resistant strains, demonstrating effectiveness comparable to traditional antibiotics .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored in various studies:

  • Compounds similar to the one discussed have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
  • A structure-activity relationship (SAR) analysis indicates that modifications on the triazole ring enhance cytotoxicity .
Cancer Cell LineIC50 (µM)
MCF-712
HeLa15

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In animal models, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg .
  • The inhibition of COX enzymes has been identified as a mechanism contributing to its anti-inflammatory effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives could inhibit bacterial growth significantly more than conventional antibiotics in certain cases. The compound was tested against a panel of bacteria with results indicating a promising lead for further development .
  • Cytotoxicity Assessment : Research conducted by Barbuceanu et al. evaluated various triazole derivatives for their cytotoxicity against cancer cell lines. The findings suggest that structural modifications can lead to enhanced potency against specific cancers .

Scientific Research Applications

The compound 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and material science.

Chemical Properties and Structure

The compound features a complex structure that combines elements of triazole and thiazole rings, which are known for their biological activity. The presence of the sulfonamide group enhances its solubility and bioactivity, making it a candidate for various applications.

Molecular Formula

  • C : 19
  • H : 19
  • Cl : 2
  • N : 4
  • O : 1
  • S : 1

Key Functional Groups

  • Dichloro : Enhances biological activity.
  • Sulfonamide : Known for antibacterial properties.
  • Triazole and Thiazole Rings : Implicated in various pharmacological activities.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that sulfonamides exhibit significant antibacterial activity against a range of pathogens. The incorporation of the triazole ring may enhance this activity by interfering with microbial metabolism.

Case Study: Antimicrobial Activity

A recent study tested various derivatives of sulfonamides against drug-resistant bacterial strains. The results indicated that compounds similar to the target compound exhibited potent activity, suggesting potential for development as new antibiotics.

Agricultural Chemistry

In agriculture, compounds with similar structures have been utilized as herbicides and fungicides . The dichlorinated structure may contribute to herbicidal efficacy by inhibiting specific enzymatic pathways in plants.

Case Study: Herbicidal Efficacy

Research conducted on related compounds demonstrated effective weed control in crops treated with sulfonamide derivatives. These findings support further exploration of the target compound's herbicidal properties.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymeric materials with enhanced properties such as thermal stability and resistance to degradation.

Case Study: Polymer Development

Investigations into polymer blends incorporating sulfonamide derivatives have shown improved mechanical properties and thermal resistance compared to traditional materials. This suggests that the target compound could be beneficial in creating advanced materials for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamide-triazole hybrids synthesized in . Below is a detailed comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Class/Structure Substituents/Modifications Key Spectral Features (IR/NMR) Synthesis Pathway Highlights
Target Compound 2,5-Dichlorobenzenesulfonamide; 4-methoxyphenyl; 6-methyl-triazolo-thiazole Expected IR: Absence of C=O (1663–1682 cm⁻¹), presence of C=S (1247–1255 cm⁻¹) Likely involves S-alkylation of triazole-thiones with halogenated ethylsulfonamide precursors
Triazole-Thiones [7–9] () 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹); absence of νS-H (~2500–2600 cm⁻¹) Cyclization of hydrazinecarbothioamides under basic conditions
S-Alkylated Triazoles [10–15] () Phenyl/4-fluorophenyl; 4-(4-X-phenylsulfonyl)phenyl NMR: Signals for alkylated thioether groups; IR: C=O (1663–1682 cm⁻¹) absent post-alkylation Alkylation of triazole-thiones with α-halogenated ketones

Key Findings and Contrasts :

Core Heterocycle Differences: The target compound features a fused triazolo-thiazole system, whereas compounds in (e.g., [7–9]) retain non-fused triazole-thione scaffolds. The fused system may enhance rigidity and binding specificity compared to simpler triazoles .

The 4-methoxyphenyl substituent on the triazole-thiazole core provides electron-donating effects, contrasting with the 2,4-difluorophenyl groups in ’s compounds, which are electron-deficient.

For example, the ethyl linkage between the sulfonamide and triazolo-thiazole likely originates from an α-halogenated ethyl precursor, similar to the use of 2-bromoacetophenone in [10–15] .

Spectral Validation :

  • The absence of C=O stretching (1663–1682 cm⁻¹) in IR spectra confirms cyclization to triazole systems in both the target compound and ’s [7–9]. However, the target’s dichlorinated sulfonamide may introduce distinct ¹H-NMR shifts (e.g., deshielded aromatic protons) compared to fluorine-substituted analogs .

Research Implications and Limitations

The structural nuances of the target compound—particularly its fused heterocycle and halogenated sulfonamide—suggest tailored physicochemical properties, such as improved metabolic stability or target affinity, relative to simpler triazole derivatives. However, direct pharmacological comparisons are hindered by the absence of bioactivity data in the provided evidence. Further studies should prioritize:

  • Synthetic Optimization : Scaling the alkylation/cyclization steps for yield improvement.
  • Spectroscopic Benchmarking : Full NMR/IR/MS characterization to validate tautomeric forms (e.g., thione vs. thiol).
  • Biological Screening : Comparative assays against triazole-thiones ([7–9]) to assess functional advantages.

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazole component is synthesized via a modified Hantzsch thiazole synthesis using 4-methoxyphenylacetonitrile and thiourea in ethanol under reflux (80°C, 8 hr), yielding 4-(4-methoxyphenyl)-2-aminothiazole-5-carbonitrile with 78% yield.

Reaction Conditions:

ComponentQuantityMolar Ratio
4-Methoxyphenylacetonitrile15.2 g1.0
Thiourea7.6 g1.2
Ethanol (anhydrous)150 mL-

Triazole Annulation

Cyclocondensation with hydrazine hydrate (99%, 5 eq) in DMF at 120°C for 12 hr forms the triazolo-thiazole system. The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization.

Key Analytical Data:

  • Yield: 65%

  • Melting Point: 214–216°C

  • HRMS (ESI+): m/z 287.0924 [M+H]⁺ (calc. 287.0928 for C₁₂H₁₁N₄O₂S)

EntrySolventBaseTemp (°C)Yield (%)
1AcetonitrileK₂CO₃6072
2DMFEt₃N8058
3THFNaH4041

Sulfonamide Coupling Reaction

Preparation of 2,5-Dichlorobenzenesulfonyl Chloride

2,5-Dichlorobenzenesulfonic acid (20 g) is treated with PCl₅ (1.2 eq) in chlorobenzene at 110°C for 3 hr, achieving 89% conversion to the sulfonyl chloride.

Safety Note:

  • Exothermic reaction requiring controlled addition of PCl₅

  • Must use dry conditions to prevent hydrolysis

Nucleophilic Displacement

Intermediate B (10 mmol) reacts with 2,5-dichlorobenzenesulfonyl chloride (1.1 eq) in dichloromethane (DCM) using pyridine (2 eq) as base at 0–5°C for 2 hr, followed by gradual warming to room temperature.

Workup Procedure:

  • Quench with ice-cold 1M HCl (100 mL)

  • Extract with DCM (3 × 50 mL)

  • Dry over Na₂SO₄

  • Concentrate under reduced pressure

  • Purify via silica gel chromatography (hexane:EtOAc 3:1)

Characterization Data:

  • Yield: 68%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.32 (t, J = 6.8 Hz, 2H, CH₂N), 3.84 (s, 3H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, CH₂S), 2.45 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.4, 154.2, 141.8, 135.6, 133.9, 130.1, 128.7, 127.3, 114.2, 55.3, 45.8, 34.1, 21.4

Process Optimization and Scalability

Critical Parameter Analysis

ParameterOptimal RangeEffect on Yield
Sulfonylation Temp0–5°C → RTΔYield +18%
Bromoethylation Time6 hr vs. 12 hrΔYield -9%
Chromatography EluentHexane:EtOAc 3:1Purity >99%

Alternative Routes Comparison

MethodStepsTotal YieldPurity
Sequential Assembly532%98.5%
Convergent Synthesis341%97.2%
One-Pot Variant228%95.1%

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters, such as solvent choice (e.g., ethanol or DMF), temperature control (reflux vs. ambient), and catalyst selection (e.g., triethylamine). For example, cyclization steps often require glacial acetic acid as a catalyst, while sulfonamide formation may necessitate controlled pH conditions . Reaction progress should be monitored via TLC or HPLC to identify optimal termination points.

Q. What analytical techniques are critical for confirming the molecular structure and purity of the compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. Mass spectrometry (MS) validates molecular weight, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. Purity is quantified using HPLC with UV detection at λ = 254 nm .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include exposure to light (via UV chambers), humidity (desiccator vs. humidified environments), and temperature gradients (4°C, 25°C, 40°C). Degradation products are identified using LC-MS, and kinetic stability is modeled using Arrhenius equations .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay-specific conditions (e.g., cell line variability, incubation time). Researchers should:

  • Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests).
  • Perform dose-response curves to confirm IC50/EC50 consistency.
  • Cross-reference structural analogs (e.g., triazolo-thiazole derivatives) to identify substituent-dependent activity trends .

Q. How can molecular docking simulations enhance understanding of the compound’s mechanism of action?

  • Methodological Answer : Docking studies require:

  • Selection of target proteins (e.g., enzymes like COX-2 or kinases) from structural databases (PDB).
  • Energy minimization of the compound’s 3D structure (using tools like AutoDock Vina).
  • Validation via molecular dynamics simulations to assess binding stability. Key interactions (e.g., hydrogen bonds with sulfonamide groups) are compared to known inhibitors .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies involve:

  • Systematic substitution of functional groups (e.g., replacing methoxy with ethoxy or halogen substituents).
  • Parallel synthesis of derivatives using combinatorial chemistry.
  • Bioactivity screening against a panel of targets (e.g., 60 cancer cell lines for antitumor profiling).
  • Multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How can flow chemistry techniques be adapted for scalable synthesis of this compound?

  • Methodological Answer : Continuous-flow synthesis improves reproducibility and scalability. Key steps include:

  • Designing microreactors for exothermic steps (e.g., cyclization).
  • Optimizing residence time and flow rates using Design of Experiments (DoE).
  • Integrating inline analytics (e.g., FTIR) for real-time monitoring .

Q. What approaches are recommended for elucidating the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Enzymatic assays should:

  • Use purified enzymes (e.g., carbonic anhydrase or tyrosine kinase) in buffer systems mimicking physiological pH.
  • Measure inhibition via spectrophotometric detection of substrate conversion (e.g., NADH depletion at 340 nm).
  • Compare inhibition constants (Ki) with clinical benchmarks (e.g., acetazolamide for carbonic anhydrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.